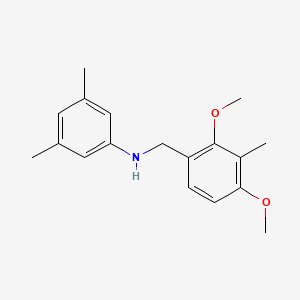
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone, also known as BNPPM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of aryl ketones and has a molecular weight of 340.26 g/mol. BNPPM has been shown to have a range of biochemical and physiological effects, making it a valuable tool in various research fields.
Mécanisme D'action
The mechanism of action of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone is not fully understood, but it is believed to act through the inhibition of enzymes and/or disruption of protein-protein interactions. The nitro and bromo groups on the phenyl ring of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone are potential sites for electron transfer reactions, which may play a role in its mechanism of action.
Biochemical and Physiological Effects:
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, disruption of protein-protein interactions, and induction of apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone in lab experiments is its ability to selectively inhibit enzyme activity, making it a valuable tool for drug discovery and enzyme inhibition studies. However, one limitation is its potential toxicity and limited solubility in aqueous solutions, which may affect its efficacy and safety in vivo.
Orientations Futures
There are several future directions for the use of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone in scientific research. One potential direction is the development of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone derivatives with improved solubility and efficacy. Another direction is the exploration of its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone involves the reaction of 4-bromo-3-nitrobenzaldehyde and 2,4-dimethylphenylacetic acid in the presence of a base catalyst. The reaction proceeds through a condensation reaction, forming the desired product in good yield. The purity of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone can be further improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interaction studies. It has been shown to inhibit the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase, making it a potential therapeutic agent for neurological disorders. (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone has also been used as a tool to study protein-protein interactions, which play a crucial role in various biological processes.
Propriétés
IUPAC Name |
(4-bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-3-5-12(10(2)7-9)15(18)11-4-6-13(16)14(8-11)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXCXYXIFNSFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate](/img/structure/B5775426.png)

![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)


![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5775487.png)
![2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide](/img/structure/B5775494.png)



![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5775529.png)